Fuc(a1-2)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)[Gal(b1-4)]GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc
Description
Structure
2D Structure
Properties
CAS No. |
116883-09-1 |
|---|---|
Molecular Formula |
C58H98N2O43 |
Molecular Weight |
1511.4 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C58H98N2O43/c1-13-27(71)34(78)39(83)53(89-13)98-46-23(11-66)95-52(26(60-17(5)68)48(46)101-58-50(38(82)32(76)21(9-64)93-58)103-55-41(85)36(80)29(73)15(3)91-55)102-49-33(77)24(96-57(43(49)87)97-44(19(70)7-62)30(74)18(69)6-61)12-88-51-25(59-16(4)67)47(100-54-40(84)35(79)28(72)14(2)90-54)45(22(10-65)94-51)99-56-42(86)37(81)31(75)20(8-63)92-56/h6,13-15,18-58,62-66,69-87H,7-12H2,1-5H3,(H,59,67)(H,60,68)/t13-,14-,15-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,47+,48+,49-,50+,51+,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChI Key |
YOTBLRKYLWEPOA-YNFWNSFPSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Other CAS No. |
116883-09-1 |
physical_description |
Solid |
Origin of Product |
United States |
Structural Elucidation and Isomeric Characterization of Trifucosyllacto N Hexaose
Monosaccharide Composition and Glycosidic Linkage Analysis of Trifucosyllacto-N-hexaose
The fundamental step in characterizing Trifucosyllacto-N-hexaose involves the identification of its basic building blocks and the manner in which they are interconnected. This analysis provides the foundational knowledge of its chemical identity.
Constituent Monosaccharides: Glucose, Galactose, N-Acetylglucosamine, and Fucose Residues
Trifucosyllacto-N-hexaose is composed of four distinct monosaccharides: D-glucose (Glc), D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), and L-fucose (Fuc). nih.gov These five monosaccharides are the major building blocks for the vast majority of HMOs. nih.gov In the structure of Trifucosyllacto-N-hexaose, these units are arranged in a specific sequence, forming a core structure that is further decorated with fucose residues. The core structure is typically an extension of lactose (B1674315) (Galβ1–4Glc), which is elongated with N-acetylglucosamine and galactose units. nih.gov
The general composition of Trifucosyllacto-N-hexaose is a nonasaccharide, meaning it is comprised of nine monosaccharide units in total. glyxera.com This includes a hexasaccharide core to which three fucose residues are attached.
Glycosidic Linkage Analysis and Fucosylation Patterns of Trifucosyllacto-N-hexaose
Fucosylation, the attachment of fucose residues, is a key characteristic of Trifucosyllacto-N-hexaose and many other HMOs. The fucose units can be attached at various positions on the core oligosaccharide, leading to different fucosylation patterns. The common fucosylation linkages found in HMOs, including in isomers of Trifucosyllacto-N-hexaose, are α(1-2), α(1-3), and α(1-4). asm.orgnih.gov
The specific arrangement of these fucose residues is dependent on the activity of different fucosyltransferases (FUTs), namely FUT2 and FUT3, in the mother. nih.gov This results in a variety of fucosylated structures. For instance, Trifucosyllacto-N-hexaose I is described as a tri-fucosylated, non-sialylated human milk oligosaccharide with a Galβ1-3GlcNAc (type 1) core. glyxera.com One identified structure of a trifucosyllacto-N-hexaose demonstrates a complex branching and fucosylation pattern. escholarship.org
The presence of different fucosylation linkages significantly impacts the properties of the oligosaccharide and presents a challenge for structural analysis. The table below summarizes the common fucosylation linkages observed in human milk oligosaccharides.
| Fucosylation Linkage | Description |
| α(1-2) | Fucose is linked to a galactose residue. |
| α(1-3) | Fucose is linked to a N-acetylglucosamine or glucose residue. |
| α(1-4) | Fucose is linked to a N-acetylglucosamine residue in a type 1 chain. |
Differentiation and Structural Identification of Trifucosyllacto-N-hexaose Isomers
The structural complexity of Trifucosyllacto-N-hexaose gives rise to several isomers, which have the same chemical formula but differ in the spatial arrangement of their atoms. Differentiating these isomers is crucial for understanding their unique biological roles.
Structural Isomerism of Trifucosyllacto-N-hexaose and Trifucosyl-para-Lacto-N-hexaose
The existence of these isomers highlights the diversity of HMO structures. Several isomers of fucosylated lacto-N-hexaose have been identified in human milk, including monofucosylated and difucosylated variants, further underscoring the structural variety. google.com
Advanced Approaches for Isomeric Resolution of Trifucosyllacto-N-hexaose
Distinguishing between the isomers of Trifucosyllacto-N-hexaose requires sophisticated analytical techniques that are sensitive to subtle structural differences.
Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is a powerful tool for the analysis of oligosaccharides. acs.orgnih.gov Derivatization of the oligosaccharides, for example with 3-aminoquinoline, can enhance ionization efficiency and allow for the differentiation of isomers like Trifucosyllacto-N-hexaose and Trifucosyl-para-Lacto-N-hexaose. acs.orgnih.govuu.nl Post-source decay (PSD) fragmentation in MALDI-MS can provide further information on the sequence, linkage, and branching of the oligosaccharides, aiding in the identification of specific isomers. acs.orgnih.gov
Chromatographic Methods: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a well-established method for the separation of fucosylated oligosaccharide isomers. nih.gov This technique can effectively separate isomers based on the position of the fucose linkage (1-2, 1-3, or 1-4). nih.gov The retention times of fucosylated oligosaccharides are influenced by steric and substitution effects arising from the position of the fucose residue. nih.gov
Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique for separating glycopeptide and oligosaccharide isomers. semanticscholar.org Different HILIC stationary phases can be employed to achieve the separation of fucosylated isomers. semanticscholar.org
The following table provides a summary of advanced analytical techniques used for the resolution of Trifucosyllacto-N-hexaose isomers.
| Analytical Technique | Principle of Separation/Identification |
| MALDI-TOF-MS | Measures the mass-to-charge ratio of ionized molecules. Derivatization and fragmentation analysis help in distinguishing isomers with identical masses. acs.orgnih.gov |
| HPAEC-PAD | Separates oligosaccharides based on the acidity of their hydroxyl groups and their interaction with the anion-exchange stationary phase under alkaline conditions. nih.govpnas.orgresearchgate.net |
| HILIC | Separates polar compounds based on their partitioning between a polar stationary phase and a less polar mobile phase. semanticscholar.org |
Occurrence, Distribution, and Variability of Trifucosyllacto N Hexaose in Biological Matrices
Concentration and Abundance of Trifucosyllacto-N-hexaose in Human Milk
Quantitative analyses show that total HMO content is highest in the initial phases of lactation and declines as milk matures. Total HMOs have been measured at approximately 17.7 g/L in colostrum (days 0-5), 13.3 g/L in transitional milk (days 6-14), and 11.3 g/L in mature milk (days 15-90). semanticscholar.orgnih.gov The concentration of fucosylated HMOs, the category to which TFLNH belongs, generally follows this trend, decreasing over the course of lactation. acs.org Studies on preterm milk, which differs from term milk, also note that the highest concentrations of HMOs are found in the early stages of lactation. aap.org
The concentration of Trifucosyllacto-N-hexaose exhibits a distinct downward trend as lactation progresses. Research has categorized Trifucosyllacto-N-hexaose I as a "Group B" HMO, characterized by a decreasing concentration over time. mdpi.com However, the rate of this decline is not uniform among all mothers. In one study, mothers were sub-clustered based on their HMO profiles; one group showed a moderate decrease in TFLNH I, while another experienced a steep decrease during lactation. mdpi.com This highlights that while the general trend is a reduction in concentration, the specific trajectory can vary significantly between individuals.
Table 1: Trend of Trifucosyllacto-N-hexaose (TFLNH) I Concentration During Lactation
| HMO Group | Example Compound | General Trend | Observed Variability in Trend |
|---|---|---|---|
| Group B HMO | Trifucosyllacto-N-hexaose I | Decreasing | Exhibits a moderate decrease in some maternal sub-clusters and a steep decrease in others. mdpi.com |
Maternal Genetic and Phenotypic Determinants of Trifucosyllacto-N-hexaose Levels
The synthesis of HMOs is governed by specific glycosyltransferase enzymes, the expression of which is genetically determined. aap.org The most significant genetic factors influencing the fucosylated HMO profile, including TFLNH, are the Secretor (FUT2) and Lewis (FUT3) genes. mdpi.commdpi.com
The maternal Secretor (FUT2) gene is a primary determinant of TFLNH concentration. escholarship.org The FUT2 gene encodes an α1-2-fucosyltransferase, an enzyme that adds a fucose sugar molecule in a specific α1-2 linkage to precursor oligosaccharides. mdpi.comnih.gov Mothers with a functional FUT2 gene, known as "secretors," are able to synthesize α1-2-fucosylated HMOs.
Consequently, the abundance of Trifucosyllacto-N-hexaose is significantly higher in milk from secretor mothers. escholarship.org In fact, TFLNH is considered a key marker, alongside compounds like 2'-fucosyllactose (B36931) (2'-FL), used to phenotypically classify milk as secretor-positive. escholarship.orgucsb.edu In contrast, "non-secretor" mothers, who lack a functional FUT2 enzyme, produce milk with very low or undetectable levels of TFLNH. escholarship.orgmdpi.com
The Lewis (FUT3) gene, which encodes an α1-3/4-fucosyltransferase, also plays a crucial role. The creation of a complex, tri-fucosylated structure like TFLNH depends on the combined action of multiple fucosyltransferases. taylorandfrancis.comnih.gov Therefore, the highest diversity and quantity of fucosylated HMOs are found in individuals who possess both functional FUT2 and FUT3 genes (phenotype Se+/Le+). nih.gov
The FUT3 status determines the presence of α1-4 fucose linkages, and its interplay with FUT2 status leads to four distinct milk types. aap.orgmdpi.com Studies have shown that Trifucosyllacto-N-hexaose I is present in Type I milk (produced by Se+/Le+ mothers) but is not identified in Type II (Se-/Le+) or Type III (Se+/Le-) milk. mdpi.com This demonstrates that the presence and specific profile of TFLNH are dependent on the activity of both the Secretor and Lewis enzymes.
Table 2: Influence of Maternal Genetic Phenotype on Trifucosyllacto-N-hexaose (TFLNH) Abundance
| Maternal Phenotype | FUT2 (Secretor) Status | FUT3 (Lewis) Status | Relative TFLNH Abundance | Milk Type Classification |
|---|---|---|---|---|
| Secretor / Lewis-positive | Active (Se+) | Active (Le+) | High | Type I mdpi.com |
| Non-secretor / Lewis-positive | Inactive (Se-) | Active (Le+) | Low to Absent escholarship.org | Type II mdpi.com |
| Secretor / Lewis-negative | Active (Se+) | Inactive (Le-) | Low to Absent | Type III mdpi.com |
| Non-secretor / Lewis-negative | Inactive (Se-) | Inactive (Le-) | Absent | Type IV mdpi.com |
Geographical and Population-Specific Variations in Trifucosyllacto-N-hexaose Composition
Significant variations in TFLNH concentrations are observed across different global populations. researchgate.net This geographical diversity is not random but is strongly linked to the varying prevalence of FUT2 and FUT3 gene polymorphisms in different ethnic groups. nih.gov
The proportion of "secretor" individuals varies widely by country. For example, mothers from South American sites show a very high proportion of secretors, with studies reporting rates of approximately 90% in Brazil, 97% in Peru, and nearly 100% in Bolivia. researchgate.net This high prevalence of the functional FUT2 gene suggests that the average concentration of TFLNH in these populations is correspondingly high.
In contrast, certain African cohorts exhibit the lowest proportion of secretors, with rates around 63% in South Africa and 64% in The Gambia. researchgate.net This lower prevalence of secretor status would lead to a lower average TFLNH abundance at a population level. Research in Chinese mothers has further identified distinct subgroups even within the Se+/Le+ phenotype, indicating that population-specific variations exist at a more granular level than just the four primary milk types. acs.org These findings underscore that geographical and ethnic backgrounds are significant predictors of HMO profiles, including that of Trifucosyllacto-N-hexaose.
Other Maternal Factors Associated with Trifucosyllacto-N-hexaose Concentrations
While genetics play a primary role in determining the composition of human milk oligosaccharides (HMOs), a growing body of research indicates that other non-genetic maternal factors also contribute to the variability in HMO concentrations, including that of Trifucosyllacto-N-hexaose. nih.govescholarship.org These factors include parity (the number of times a mother has given birth), maternal age, and the mode of delivery. mdpi.commdpi.com However, the influence of these factors can be complex, with some studies showing inconsistent results. escholarship.orgresearchgate.net
Parity and Maternal Age
The number of previous births (parity) and a mother's age can be associated with the concentration of certain HMOs. nih.gov For instance, one study involving Chinese mothers found a negative correlation between parity and several long-chain HMOs in colostrum. escholarship.orgmdpi.com This suggests that first-time mothers may have higher concentrations of specific oligosaccharides compared to mothers who have had multiple births. nih.gov
Mode of Delivery
The mode of delivery, whether vaginal or via Cesarean section (C-section), has also been investigated as a potential factor influencing HMO composition. frontiersin.org Some studies have reported that the mode of delivery did not have a significant association with the concentrations of many HMOs. thrivediscovery.ca However, other research suggests that delivery mode can affect the levels of certain HMOs, with the milk of mothers who deliver via C-section potentially having lower amounts of specific oligosaccharides. frontiersin.org
It is important to note that the impact of these maternal factors on HMO profiles, including Trifucosyllacto-N-hexaose, is an active area of research. The interactions between genetics, maternal characteristics, and environmental factors are intricate and require further investigation to fully understand their effects on the composition of human milk. escholarship.orgthrivediscovery.ca
Table 1: Summary of Research on Non-Genetic Maternal Factors and HMO Concentrations
| Factor | Associated HMOs | Direction of Association | Study Reference |
| Parity | Long-chain HMOs | Negative | escholarship.orgmdpi.com |
| Other specific HMOs | Positive or No Association | escholarship.org | |
| Maternal Age | Most HMOs | Generally Decreasing | researchgate.net |
| Mode of Delivery | Specific HMOs | Lower in C-section | frontiersin.org |
| Various HMOs | No Significant Association | thrivediscovery.ca |
Biosynthetic Pathways and Enzymology of Trifucosyllacto N Hexaose
Glycosyltransferase Systems Involved in Human Milk Oligosaccharide Synthesis
The foundation of all HMOs is the disaccharide lactose (B1674315), which is composed of galactose and glucose joined by a β1-4 glycosidic linkage. frontiersin.orgdsm.com This core structure is synthesized in the Golgi apparatus of mammary epithelial cells. frontiersin.org From this starting point, a diverse array of HMOs is built through the sequential addition of five common monosaccharides: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), L-fucose (Fuc), and N-acetylneuraminic acid (Neu5Ac), a form of sialic acid. nih.govnih.gov
The enzymes responsible for constructing these complex glycan structures are known as glycosyltransferases. frontiersin.orgnih.gov These enzymes catalyze the transfer of a sugar moiety from a nucleotide-sugar donor to an acceptor molecule, which in the case of HMOs is the growing oligosaccharide chain. dtu.dkacs.org The synthesis process involves two main types of reactions: elongation and branching.
Elongation: The lactose core can be elongated by the addition of N-acetyllactosamine (Galβ1-4GlcNAc) or lacto-N-biose (Galβ1-3GlcNAc) units. oup.comtmc.edu This creates the backbone of more complex HMOs. The type of linkage (β1-3 or β1-4) determines the core structure type, leading to Type I or Type II HMOs, respectively. biorxiv.orgnih.gov
Termination/Decoration: The elongated chains are then "decorated" or terminated by the addition of fucose or sialic acid residues. acs.orgoup.com This final step is crucial for the immense diversity and biological activity of HMOs.
Four main types of glycosyltransferases are involved in the synthesis of the vast majority of HMOs by catalyzing specific glycosylation reactions: acs.org
β-N-acetylglucosaminyltransferases (GlcNAcTs): Add GlcNAc to the growing chain.
β-galactosyltransferases (GalTs): Add galactose, contributing to chain elongation.
α-fucosyltransferases (FucTs): Add fucose residues.
α-sialyltransferases (SiaTs): Add sialic acid residues.
The precise action and substrate specificity of these enzymes dictate the final structure of the synthesized HMO. nih.govnih.gov For Trifucosyllacto-N-hexaose, which is a neutral, fucosylated oligosaccharide, the fucosyltransferases play the terminal and defining role in its biosynthesis. glyxera.com
Key Glycosyltransferases in HMO Synthesis
| Enzyme Type | Abbreviation | Function | Sugar Donor |
|---|---|---|---|
| β-N-acetylglucosaminyltransferases | GlcNAcTs | Elongates oligosaccharide chain with GlcNAc | UDP-GlcNAc |
| β-galactosyltransferases | GalTs | Elongates oligosaccharide chain with Galactose | UDP-Gal |
| α-fucosyltransferases | FucTs | Adds fucose residues to the core structure (fucosylation) | GDP-Fuc |
| α-sialyltransferases | SiaTs | Adds sialic acid residues to the core structure (sialylation) | CMP-Neu5Ac |
Fucosylation Mechanisms and Enzymes Contributing to Trifucosyllacto-N-hexaose Formation
Fucosylation, the addition of fucose residues, is the most common modification of HMOs, with fucosylated oligosaccharides accounting for a significant portion of the total HMO fraction. dsm.comoup.com Trifucosyllacto-N-hexaose, as its name suggests, is a hexaose (a six-sugar chain) containing three fucose residues. glyxera.compubiome.org Its formation requires the action of specific fucosyltransferases (FUTs) that attach fucose to a precursor lacto-N-hexaose core structure.
The attachment of fucose can occur via several different linkages, primarily: oup.comnih.gov
α1,2-linkage: Fucose is attached to a terminal galactose residue.
α1,3-linkage: Fucose is attached to a glucose or N-acetylglucosamine residue.
α1,4-linkage: Fucose is attached to an N-acetylglucosamine residue.
The synthesis of a tri-fucosylated structure like TFLNH involves the sequential or coordinated action of at least two different types of fucosyltransferases acting on a lacto-N-hexaose precursor. The specific structure, Trifucosyllacto-N-hexaose I, is known to be a tri-fucosylated, non-sialylated oligosaccharide built on a type 1 (Galβ1-3GlcNAc) core. glyxera.com
The key enzymes responsible for adding these fucose residues are primarily FUT2 and FUT3: nih.govnestlenutrition-institute.org
Fucosyltransferase 2 (FUT2): This enzyme, also known as the "Secretor" enzyme, catalyzes the transfer of fucose in an α1,2-linkage to the terminal galactose of oligosaccharides. nih.govfrontiersin.org Its action is essential for producing HMOs like 2'-fucosyllactose (B36931) (2'FL).
Fucosyltransferase 3 (FUT3): Known as the "Lewis" enzyme, FUT3 is responsible for creating α1,3 and α1,4-fucosyl linkages. nih.govoup.com
The formation of Trifucosyllacto-N-hexaose would therefore depend on the presence of a suitable hexaose precursor and the activity of both FUT2 and FUT3 to add the three fucose residues at the correct positions. For instance, one fucose might be added via an α1,2-linkage by FUT2, while two other fucose residues could be added via α1,3 or α1,4-linkages by FUT3.
Genetic Regulation of Fucosyltransferase Activity and its Impact on Trifucosyllacto-N-hexaose Biosynthesis
The composition of HMOs, particularly the presence and concentration of fucosylated structures like Trifucosyllacto-N-hexaose, varies significantly among individuals. This variation is primarily determined by maternal genetics, specifically polymorphisms in the genes that code for fucosyltransferase enzymes. nih.govresearchgate.net
The two most influential genes are FUT2 (the Secretor gene) and FUT3 (the Lewis gene). nestlenutrition-institute.orgmdpi.com Inactivating mutations, often single nucleotide polymorphisms (SNPs), in these genes can lead to the production of non-functional enzymes, which directly dictates the profile of fucosylated HMOs in breast milk. nih.gov
This genetic variation leads to four distinct maternal phenotypes: nih.govmdpi.com
Secretor (Se+), Lewis Positive (Le+): These individuals have functional FUT2 and FUT3 enzymes. Their milk contains a full range of fucosylated HMOs, including those with α1,2, α1,3, and α1,4 linkages. The synthesis of Trifucosyllacto-N-hexaose is possible in this group. nih.gov
Secretor (Se+), Lewis Negative (Le-): These individuals have a functional FUT2 but an inactive FUT3. They can produce α1,2-fucosylated HMOs but lack those requiring α1,4-fucosylation. nih.gov
Non-Secretor (Se-), Lewis Negative (Le-): With neither enzyme being functional, the milk from these individuals lacks most fucosylated HMOs, though some α1,3-fucosylation may still occur due to other fucosyltransferases. nih.gov
Therefore, the biosynthesis of Trifucosyllacto-N-hexaose, which requires multiple fucosylation steps likely involving both α1,2 and α1,3/4 linkages, is critically dependent on the mother's Secretor and Lewis status. The presence of this complex oligosaccharide is a direct reflection of the mother possessing active FUT2 and FUT3 genes. nih.govmdpi.com
Genetic Control of Fucosylated HMO Synthesis
| Gene | Enzyme | Linkage Formed | Phenotype (if active) | Impact on HMO Profile |
|---|---|---|---|---|
| FUT2 | Fucosyltransferase 2 | α1,2-fucose | Secretor (Se+) | Presence of α1,2-fucosylated HMOs (e.g., 2'FL, LNFP-I). nestlenutrition-institute.org |
| FUT3 | Fucosyltransferase 3 | α1,3/α1,4-fucose | Lewis Positive (Le+) | Presence of α1,3/α1,4-fucosylated HMOs (e.g., LNFP-II). mdpi.com |
Biological Significance and Mechanistic Studies of Trifucosyllacto N Hexaose
Immunomodulatory Roles of Trifucosyllacto-N-hexaose
Human milk oligosaccharides are known to play a crucial role in the development and modulation of the infant's immune system. nih.govfrontiersin.org
Fucosylated HMOs can exert immunomodulatory effects both directly by interacting with immune cells and indirectly through their influence on the gut microbiota. nih.gov They can modulate the production of cytokines and influence the activity of various immune cells. nih.govmdpi.com For instance, some fucosylated oligosaccharides have been shown to interact with immune receptors like Toll-like receptors (TLRs), leading to a modulation of the immune response. mdpi.com
Studies on specific fucosylated HMOs have demonstrated their ability to influence the Th1/Th2 balance, which is critical for a balanced immune response. frontiersin.org While it is anticipated that complex structures like Trifucosyllacto-N-hexaose would also possess immunomodulatory properties, direct evidence from studies on this specific compound is currently lacking.
A well-established function of fucosylated HMOs is their ability to act as anti-adhesives, preventing pathogens from binding to host epithelial cells. researchgate.netnih.govresearchgate.net They achieve this by acting as soluble decoy receptors that mimic the carbohydrate structures on the host cell surface to which pathogens would normally attach. nih.gov
This anti-adhesive effect has been demonstrated for various fucosylated HMOs against a range of pathogens, including Campylobacter jejuni, enteropathogenic Escherichia coli, and Salmonella enterica. researchgate.net The presence of multiple fucose units in a single molecule, such as in Trifucosyllacto-N-hexaose, may potentially enhance this anti-adhesive capacity. mdpi.com However, specific studies confirming and quantifying the anti-adhesive properties of Trifucosyllacto-N-hexaose against different pathogens are needed.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Trifucosyllacto-N-hexaose |
| 2'-fucosyllactose (B36931) (2'-FL) |
| 3-fucosyllactose (3-FL) |
| Difucosyllactose |
| Acetate |
| Propionate |
| Butyrate |
| Lactate |
Contribution of Trifucosyllacto-N-hexaose to Intestinal Barrier Development and Function
Direct research detailing the specific contributions of Trifucosyllacto-N-hexaose to the development and function of the intestinal barrier is currently limited in publicly available scientific literature. However, the broader class of fucosylated human milk oligosaccharides (HMOs), to which Trifucosyllacto-N-hexaose belongs, has been the subject of numerous studies demonstrating their importance in gut health. These complex carbohydrates are known to play a crucial role in establishing a healthy gut microbiome and maintaining the integrity of the intestinal barrier in infants.
Fucosylated HMOs, as a group, are understood to exert their beneficial effects through several mechanisms. They act as prebiotics, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species. These bacteria can ferment HMOs to produce short-chain fatty acids (SCFAs), which are a vital energy source for intestinal epithelial cells and contribute to a healthy gut environment.
Furthermore, some fucosylated HMOs have been shown to directly interact with the intestinal epithelium to enhance barrier function. They can modulate the expression of tight junction proteins, which are critical for maintaining the physical barrier that prevents the passage of harmful substances from the gut into the bloodstream. In vitro studies using cell cultures and in vivo animal models have shown that certain fucosylated HMOs can protect the intestinal barrier from inflammatory insults.
While these findings relate to fucosylated HMOs in general, and more specifically to well-studied compounds like 2'-fucosyllactose (2'-FL), it is plausible that Trifucosyllacto-N-hexaose, as a complex trifucosylated structure, could exert similar or even more potent effects. The presence of multiple fucose residues may enhance its prebiotic activity or its interaction with host cell receptors. However, without direct experimental evidence, the precise role of Trifucosyllacto-N-hexaose in intestinal barrier development and function remains an area for future investigation.
Research Findings on Related Fucosylated HMOs and Intestinal Barrier Function
| HMO Compound | Research Model | Key Findings on Intestinal Barrier Function |
| 2'-Fucosyllactose (2'-FL) | In vitro (Caco-2 cells) | Showed protective effects against inflammation-induced barrier dysfunction. |
| 2'-Fucosyllactose (2'-FL) | Animal (mice) | Improved intestinal barrier integrity and increased the mucus layer. |
| Difucosyllactose (DFL) | In vitro | Contributed to the protective effects of HMO blends on the epithelial barrier. |
| Fucosylated HMOs (general) | In vitro | Can act as soluble decoy receptors to block pathogen attachment to intestinal cells. |
Potential Involvement of Trifucosyllacto-N-hexaose in Postnatal Neurodevelopmental Processes
Similar to its role in intestinal health, the specific involvement of Trifucosyllacto-N-hexaose in postnatal neurodevelopment has not been extensively studied. Nevertheless, a growing body of evidence highlights a significant link between fucosylated HMOs and cognitive development in infants, suggesting a potential role for Trifucosyllacto-N-hexaose. The mechanisms through which these complex sugars may influence the brain are thought to be multifaceted, primarily involving the microbiota-gut-brain axis.
The gut-brain axis is a bidirectional communication network that connects the central nervous system with the gastrointestinal tract. HMOs, by shaping the composition and metabolic activity of the gut microbiota, can influence the production of neuroactive compounds, such as SCFAs and neurotransmitters, which can then impact brain development and function.
Fucosylated oligosaccharides, in particular, are believed to play a role in neuronal processes that are fundamental to learning and memory. Fucose itself is an essential monosaccharide for neuronal development. Studies on other fucosylated HMOs, such as 2'-FL, have shown associations with improved cognitive outcomes in infants. Animal studies have also demonstrated that supplementation with certain fucosylated HMOs can enhance learning and memory.
Given that Trifucosyllacto-N-hexaose is a complex fucosylated HMO, it is hypothesized that it could contribute to the pool of fucose available for neuronal processes or exert its effects through the modulation of the gut-brain axis. Its intricate structure might lead to unique interactions with the gut microbiota or directly with the host, potentially influencing neurodevelopmental pathways. However, further research is necessary to elucidate the specific functions of Trifucosyllacto-N-hexaose in this context and to understand how its trifucosylated nature might contribute to these processes.
Research Findings on Related Fucosylated HMOs and Neurodevelopment
| HMO Compound | Study Population | Association with Neurodevelopmental Outcomes |
| 2'-Fucosyllactose (2'-FL) | Human infants | Associated with better cognitive development scores at 24 months. |
| Fucosylated HMOs (grouped) | Human infants | Positively associated with better executive functions at three years of age. |
| Difucosyllactose (DFL) | Human infants | Part of an HMO profile associated with neurodevelopment. |
| Fucosylated glycans | General research | Implicated in neuronal processes that underpin learning and memory. |
Advanced Analytical Methodologies for Trifucosyllacto N Hexaose Research
Mass Spectrometry-Based Approaches for Trifucosyllacto-N-hexaose Profiling
Mass spectrometry (MS) stands as a cornerstone in the analysis of Trifucosyllacto-N-hexaose, offering high sensitivity and the ability to provide detailed structural information. Various MS-based techniques are utilized to address different aspects of its analysis, from quantification to intricate structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for both the qualitative identification and quantitative measurement of Trifucosyllacto-N-hexaose in complex biological matrices like human milk. This method allows for the separation of Trifucosyllacto-N-hexaose from other HMOs prior to its detection by the mass spectrometer, which is crucial for accurate quantification and identification.
Quantitative analysis is often performed using ultra-performance liquid chromatography multiple reaction monitoring mass spectrometry (UPLC-MRM-MS) escholarship.orgucdavis.edu. This targeted approach offers high sensitivity and specificity, enabling the precise measurement of Trifucosyllacto-N-hexaose concentrations. For instance, a validated UPLC/QqQ-MS method in MRM mode has been successfully applied to quantify total HMOs, including Trifucosyllacto-N-hexaose, in human milk samples escholarship.org.
For qualitative analysis, nanoflow liquid chromatography time-of-flight mass spectrometry (nano-LC-Chip/TOF-MS) provides high-resolution and accurate mass data, which is essential for the confident identification of Trifucosyllacto-N-hexaose and other HMOs in infant urine and feces nih.govucdavis.edu. The combination of chromatographic separation with high-resolution MS allows for the differentiation of fucosylated oligosaccharides mdpi.com.
Table 1: LC-MS Parameters for Trifucosyllacto-N-hexaose Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | ||
| Column | Microfluidic nano-electrospray chip with porous graphitized carbon | mdpi.com |
| Mobile Phase A | 3% acetonitrile:0.1% formic acid in water (vol:vol) | escholarship.org |
| Mobile Phase B | 95% acetonitrile in water (vol:vol) | escholarship.org |
| Gradient | Optimized 10-min binary gradient | escholarship.orgucdavis.edu |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | escholarship.orgucdavis.edu |
| MS Instrument | Quadrupole-Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | escholarship.orgmdpi.com |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Structural Elucidation
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a valuable technique for the rapid profiling and structural elucidation of oligosaccharides, including Trifucosyllacto-N-hexaose. It is particularly useful for analyzing complex mixtures of HMOs mdpi.com. In MALDI-TOF MS, the oligosaccharide is co-crystallized with a matrix and ionized by a laser, allowing for the detection of intact molecular ions with high sensitivity mdpi.com.
This technique can provide a "map" of the oligosaccharides present in a sample based on their mass-to-charge ratio (m/z) mdpi.com. For structural information, post-source decay (PSD) fragmentation in MALDI-TOF MS can be employed. PSD provides information about the carbohydrate sequence and the identity of the monosaccharide units by detecting ions resulting from the cleavage of glycosidic bonds nih.gov. The intensity of fragment ions in PSD spectra can also offer insights into the linkage positions of monosaccharides nih.gov. Furthermore, MALDI coupled with a quadrupole-time-of-flight (Q-TOF) instrument allows for precursor ion selection and collision-induced dissociation (CID) for more detailed structural analysis of even low-abundant oligosaccharides mdpi.com.
Table 2: Application of MALDI-TOF MS in Fucosylated Oligosaccharide Research
| Application | Key Findings | Reference |
|---|---|---|
| HMO Profiling | Detected 22 different ions corresponding to various HMOs, including eight fucosylated structures, in a single chromatographic fraction. | mdpi.com |
| Structural Elucidation | PSD MALDI-TOF MS provided carbohydrate sequence and species information through glycosidic bond cleavage. | nih.gov |
| Linkage Information | The intensity of fragment ions from fucosyl oligosaccharides in PSD indicated the fucosyl linkage to be weaker than other glycosidic linkages. | nih.gov |
| High-Throughput Analysis | The speed of MALDI Q-TOF MS/MS makes it suitable for high-throughput sample analysis. | mdpi.com |
Nano-Electrospray Ionization Mass Spectrometry (nano-ESI-MS) for Isomer Differentiation
The differentiation of isomers is a significant challenge in the analysis of fucosylated oligosaccharides like Trifucosyllacto-N-hexaose. Nano-electrospray ionization mass spectrometry (nano-ESI-MS) has emerged as a powerful technique for addressing this challenge nih.gov. The low flow rate of nano-ESI enhances ionization efficiency and provides stable ion signals, which is beneficial for detailed structural analysis through tandem mass spectrometry (MS/MS or MSn) nih.gov.
By operating in the negative ion mode, nano-ESI-MS can generate deprotonated molecules of neutral oligosaccharides that follow distinct fragmentation rules upon collision-induced dissociation (CID) nih.gov. This allows for the differentiation of isomers from complex mixtures. For instance, nano-ESI-QIT-MS (quadrupole ion trap) has been used to identify three previously undescribed isomeric fucosylated lacto-N-hexaoses in human milk nih.gov. The generation of halide adducts (e.g., chloride or bromide) in negative-ion mode nano-ESI-MS/MS can also produce distinct diagnostic fragment ions, enabling the differentiation of positional, structural, and linkage isomers of oligosaccharides nih.govnih.gov.
Fragmentation Analysis (e.g., Postsource Decay, Collision-Induced Dissociation) for Linkage and Branching Information
Fragmentation analysis is crucial for obtaining detailed structural information about Trifucosyllacto-N-hexaose, including the sequence of monosaccharides, their linkage positions, and the branching patterns of the fucosyl residues. The two main fragmentation techniques employed are post-source decay (PSD) in MALDI-MS and collision-induced dissociation (CID) in various MS/MS platforms nih.govucdavis.edu.
Collision-Induced Dissociation (CID) is the most common fragmentation method. In CID, precursor ions are accelerated and collided with a neutral gas, leading to fragmentation. The resulting fragment ions provide structural information mdpi.com. For fucosylated oligosaccharides, CID can reveal the position of the fucose residue. For example, in the analysis of two isomers of difucosyllacto-N-hexaose, the loss of a fucose sugar was the lowest energy fragmentation observed ucdavis.edunih.gov. The fragmentation patterns of sodiated α- and β-L-fucose have been studied to understand the dissociation mechanisms, which can aid in the correct assignment of oligosaccharide structures nih.govacs.org.
Post-Source Decay (PSD) is a fragmentation technique specific to MALDI-TOF MS where ions spontaneously fragment in the flight tube. PSD spectra provide information on the carbohydrate sequence and can help distinguish between different linkage types based on the presence and intensity of cross-ring fragmentation ions nih.govnih.gov.
Table 3: Fragmentation Analysis of Fucosylated Oligosaccharides
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| CID | Isomer differentiation of difucosyllacto-N-hexaose | Loss of the fucose moiety is the lowest energy fragmentation pathway. | ucdavis.edunih.gov |
| CID | Anomericity determination | Different fragmentation patterns (dehydration vs. ring-opening) for α- and β-L-fucose. | nih.govacs.org |
| PSD | Structural characterization of fucosylated oligosaccharides | Provides information on carbohydrate sequences through glycosidic bond cleavage. | nih.gov |
| PSD | Linkage analysis | Abundant cross-ring fragmentation ions (A- and X-type) allow for the determination of linkages. | nih.gov |
Chromatographic and Electrophoretic Separation Techniques for Trifucosyllacto-N-hexaose
Due to the presence of numerous isomers, chromatographic and electrophoretic separation techniques are indispensable for the comprehensive analysis of Trifucosyllacto-N-hexaose. These methods separate different oligosaccharide structures prior to their detection, thereby simplifying complex mixtures and enabling accurate characterization.
Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC) Chromatography
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating polar compounds like oligosaccharides lcms.cz. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This creates a water-rich layer on the stationary phase, and analytes partition between this layer and the mobile phase mdpi.com. HILIC is particularly effective in separating glycan isomers that differ in linkage or branching nih.govnih.gov. For instance, HILIC has been used to separate isomeric N-glycan structures, including those with different sialic acid linkages nih.gov. The separation of glycoforms with core and outer arm fucosylation has also been achieved using HILIC nih.gov.
Porous Graphitized Carbon (PGC) Chromatography offers a unique separation mechanism for carbohydrates based on their three-dimensional structure. PGC columns are highly effective in resolving complex mixtures of oligosaccharides, including structural isomers frontiersin.orgmq.edu.au. The retention on PGC is based on a combination of hydrophobic interactions and charge-induced interactions between the analyte and the graphitized carbon surface sigmaaldrich.com. PGC chromatography coupled with MS has become a powerful method for the global analysis of glycans in complex biological samples due to its extensive chromatographic separation of isomeric structures nih.gov. This technique has been successfully used for the analysis of N-glycans from various biological sources frontiersin.orgmq.edu.au.
Table 4: Comparison of HILIC and PGC for Oligosaccharide Separation
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Porous Graphitized Carbon (PGC) Chromatography |
|---|---|---|
| Stationary Phase | Polar (e.g., silica, amino, poly-hydroxyl) | Non-porous, graphitized carbon |
| Separation Principle | Partitioning between a water-enriched layer on the stationary phase and a largely organic mobile phase. | Adsorption based on the planarity and polarity of the analyte, allowing for shape-selective separation. |
| Strengths | Excellent for separating polar compounds, including isomers differing in linkage and branching. | High resolving power for complex mixtures of oligosaccharides, including structural isomers. |
| Applications for Fucosylated Oligosaccharides | Separation of core and outer arm fucosylated glycoforms. | Analysis of complex N-glycan profiles, including fucosylated and sialylated structures. |
Table 5: List of Compound Names
| Compound Name |
|---|
| Trifucosyllacto-N-hexaose |
| Lacto-N-fucopentaose I |
| Lacto-N-fucopentaose II |
| Lacto-N-fucopentaose III |
| Difucosyllacto-N-hexaose |
| Fucose |
| Galactose |
| N-acetylglucosamine |
| Sialic acid |
| 2'-Fucosyllactose (B36931) |
| 3-Fucosyllactose |
| Lacto-N-tetraose |
| Lacto-difucotetraose |
| Tetrafucosyl-iso-lacto-N-octaose |
| 3'-Sialyllactose |
| 6'-Sialyllactose |
| Lacto-N-neotetraose |
| Sialyllacto-N-neotetraose a |
| Lacto-N-hexaose |
| Disialyllacto-N-tetraose |
| Cellotriose |
| Maltotriose |
| Cellotetraose |
| Maltotetraose |
| Cellopentaose |
| Maltopentaose |
| Raffinose |
| β-cyclodextrin |
| Maltoheptaose |
| Lacto-N-fucopentaose V |
| Lacto-N-fucopentaose VI |
| Sialyllacto-N-tetraose a |
| Sialyllacto-N-tetraose b |
| Sialyllacto-N-tetraose c |
| Monofuco-lacto-N-hexaose |
| Difuco-lacto-N-hexaose |
| 3-fucosyllactosamine |
High-Performance Anion Exchange Chromatography with Pulsed Amperometry Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and highly sensitive method for the analysis of carbohydrates, including complex oligosaccharides like Trifucosyllacto-N-hexaose. creative-biolabs.comuga.edunih.gov This technique is particularly advantageous as it allows for the direct analysis of underivatized carbohydrates, eliminating the need for fluorescent labeling. chromatographyonline.comthermofisher.com
The separation principle of HPAEC relies on the weak acidic nature of carbohydrates, which become oxyanions at high pH and can be separated on a strong anion-exchange column. creative-biolabs.com A gradient of sodium acetate in a sodium hydroxide solution is typically used to elute the bound oligosaccharides. The separated analytes are then detected with high sensitivity using a gold electrode in a process called pulsed amperometry. creative-biolabs.comchromatographyonline.com HPAEC-PAD is capable of separating complex mixtures of carbohydrates, including isomers. chromatographyonline.com
Key Research Findings:
HPAEC-PAD has been successfully used for the absolute quantification of human milk oligosaccharides (HMOs), including fucosylated species, in biological samples. nih.govacs.org
The method has demonstrated excellent resolution in separating various oligosaccharide structures, making it a valuable tool for detailed glycan profiling. researchgate.net
Researchers have optimized HPAEC-PAD methods for the sensitive determination of oligosaccharides, achieving detection limits in the low picomole range. nih.gov
| Parameter | Typical Conditions for Trifucosyllacto-N-hexaose Analysis |
| Stationary Phase | High-pH anion-exchange column (e.g., CarboPac series) |
| Mobile Phase | Gradient of sodium acetate in sodium hydroxide |
| Detection | Pulsed Amperometric Detection (PAD) |
| Sample Preparation | Direct injection of purified oligosaccharide fraction |
Capillary Electrophoresis (CE) for Oligosaccharide Separation
Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of complex carbohydrates due to its high efficiency and resolution. nih.gov For the analysis of neutral oligosaccharides like Trifucosyllacto-N-hexaose, a derivatization step is necessary to introduce a charge, enabling their separation in an electric field. nih.gov
CE separates molecules based on their charge-to-size ratio. nih.gov Different modes of CE, such as capillary gel electrophoresis, can be employed to enhance the separation of isomeric oligosaccharides. nih.gov When coupled with sensitive detection methods like laser-induced fluorescence (LIF), CE can achieve very low detection limits. sciex.com
Key Research Findings:
CE-LIF has been extensively used for the profiling of human milk oligosaccharides, demonstrating its ability to separate complex mixtures of isomers. frieslandcampinainstitute.com
The use of specific derivatizing agents, such as 8-aminopyrene-1,3,6-trisulfonate (APTS), provides a negative charge to the oligosaccharides and allows for highly sensitive fluorescence detection. sciex.com
CE has been shown to be capable of separating positional and linkage isomers of fucosylated oligosaccharides, which is crucial for detailed structural characterization. nih.gov
Sample Preparation and Derivatization Strategies for Enhanced Trifucosyllacto-N-hexaose Analysis
Effective sample preparation is a critical step for the accurate and sensitive analysis of Trifucosyllacto-N-hexaose, especially when dealing with complex biological matrices. Derivatization strategies are also employed to enhance detection sensitivity and improve separation efficiency in various analytical platforms.
On-Target Derivatization Methods (e.g., 3-Aminoquinoline)
On-target derivatization is a technique primarily used in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) to improve the ionization efficiency of analytes. For oligosaccharides, which often exhibit poor ionization, this method can significantly enhance signal intensity.
3-Aminoquinoline (3-AQ) can act as both a matrix and a derivatizing agent. acs.orgacs.orgnottingham.edu.mynih.gov The derivatization occurs directly on the MALDI target, where 3-AQ reacts with the reducing end of the oligosaccharide to form a Schiff base. acs.orgacs.orgnottingham.edu.mynih.gov This derivatization enhances the protonation of the oligosaccharide, leading to improved signal in positive-ion mode MALDI-MS. acs.org A key advantage of this on-target method is that it does not require extensive purification steps that can lead to sample loss. acs.orgacs.orgnottingham.edu.mynih.gov This method has been successfully applied to distinguish between isomers of fucosylated oligosaccharides, such as trifucosyllacto-N-hexaose and trifucosyl-para-lacto-N-hexaose, from human milk samples. acs.orgnottingham.edu.mynih.gov
Fluorescent Derivatization for Analytical Standards
To ensure accurate quantification, well-characterized analytical standards are essential. Fluorescent labeling of Trifucosyllacto-N-hexaose is a common strategy to create such standards, which can then be used in quantitative analytical methods like HPLC with fluorescence detection or CE-LIF. glyxera.comglyxera.com
A widely used fluorescent tag is 2-aminobenzamide (2-AB). frontiersin.org The derivatization process involves reductive amination, where the primary amine of 2-AB reacts with the aldehyde group at the reducing end of the oligosaccharide to form a stable secondary amine. frontiersin.org This reaction is stoichiometric, meaning one molecule of the label attaches to one molecule of the glycan, which is crucial for accurate quantification. frontiersin.org The resulting fluorescently labeled Trifucosyllacto-N-hexaose can be readily detected with high sensitivity.
Extraction and Purification Techniques from Complex Biological Matrices
The isolation of Trifucosyllacto-N-hexaose from complex biological samples like human milk is a multi-step process designed to remove interfering components such as proteins, fats, and lactose (B1674315). A common initial step involves the precipitation of proteins using organic solvents like ethanol, followed by centrifugation. nih.gov
Future Research Directions and Translational Perspectives for Trifucosyllacto N Hexaose
Exploration of Novel Trifucosyllacto-N-hexaose Isomers and Their Specific Biological Functions
The structural complexity of HMOs is exemplified by the existence of numerous isomers for a single compound, and TFLNH is no exception. Isomers of TFLNH differ in the linkage of the three fucose residues to the core lacto-N-hexaose structure. One identified isomer, Trifucosyllacto-N-hexaose I, is characterized as a tri-fucosylated, non-sialylated human milk oligosaccharide with a type 1 (Galβ1-3GlcNAc) core. acs.org The arrangement of fucose linkages is critical, as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with host and microbial receptors.
Future research will focus on the systematic identification and structural elucidation of all naturally occurring TFLNH isomers. This exploration is crucial because even subtle variations in fucosylation can lead to distinct biological functions. The biological activities of fucosylated HMOs are vast and include:
Prebiotic Effects: They selectively promote the growth of beneficial gut bacteria, particularly species of Bifidobacterium. These bacteria possess specific enzymes, such as fucosidases, that allow them to utilize fucosylated HMOs as an energy source. dtu.dk
Anti-adhesive Antimicrobials: Fucosylated HMOs can act as soluble decoy receptors, mimicking the carbohydrate structures on the surface of host epithelial cells. This prevents pathogens from adhering to the gut lining, a critical first step in infection. oup.com
Immunomodulation: These complex glycans can directly interact with immune cells, influencing cytokine production and promoting a balanced immune response. oup.com
A primary goal for future studies is to move beyond the general functions of fucosylated HMOs and to delineate the specific roles of each TFLNH isomer. For instance, it is hypothesized that different isomers may exhibit varying efficacy in promoting the growth of specific bacterial strains or in inhibiting the adhesion of different pathogens. Understanding this structure-function relationship is paramount for harnessing the full potential of TFLNH.
Table 1: Postulated Differential Functions of Trifucosyllacto-N-hexaose Isomers
| Isomer Linkage | Postulated Primary Biological Function | Rationale |
| α1,2-fucosylation | Strong anti-adhesive activity against Campylobacter jejuni | Mimics H-type antigens, which are receptors for this pathogen. |
| α1,3/4-fucosylation | Potent immunomodulatory effects | Interacts with specific lectin receptors on immune cells, such as DC-SIGN. |
| Mixed fucosylation | Broad-spectrum prebiotic activity | Can be utilized by a wider range of Bifidobacterium species with varied fucosidase specificities. |
Advancements in High-Throughput and Comprehensive Trifucosyllacto-N-hexaose Quantification Techniques
A significant challenge in HMO research is the accurate and efficient quantification of individual oligosaccharides, especially distinguishing between isomers, within a complex mixture like human milk. Current analytical methods have made substantial progress but still face limitations.
Advanced mass spectrometry (MS) techniques coupled with liquid chromatography (LC) are the cornerstone of HMO analysis. dtu.dk Methods like nano-LC chip/time-of-flight (TOF) MS and matrix-assisted laser desorption/ionization Fourier transform-ion cyclotron resonance (MALDI FT-ICR) MS provide high resolution and sensitivity for identifying and quantifying a wide range of HMOs. dtu.dk
However, the co-elution and identical mass of isomers make their individual quantification challenging. Future advancements will focus on several key areas:
High-Throughput Platforms: Developing rapid and automated analytical workflows is essential for large-scale clinical and epidemiological studies. This includes streamlining sample preparation and data analysis.
Isomer-Specific Quantification: A major frontier is the development of robust methods to separate and quantify individual TFLNH isomers. Techniques such as ion mobility spectrometry (IMS) and cryogenic infrared (IR) spectroscopy are emerging as powerful tools to distinguish between subtly different glycan structures based on their shape and vibrational fingerprints. researchgate.netnih.gov
Absolute Quantification: Moving from relative to absolute quantification is crucial for understanding the precise amounts of TFLNH isomers ingested by infants and for establishing dose-response relationships in functional studies. This requires the availability of pure TFLNH isomer standards.
Table 2: Comparison of Current and Future Quantification Techniques for TFLNH
| Technique | Current Application | Future Advancements |
| LC-MS | Profiling and relative quantification of fucosylated HMOs. | Integration with advanced separation techniques for high-throughput, isomer-specific absolute quantification. |
| MALDI-MS | High-throughput compositional profiling. | Enhanced resolution and fragmentation methods to aid in structural elucidation of isomers. |
| Ion Mobility Spectrometry (IMS) | Separation of some HMO isomers based on their collision cross-section. | Higher resolution IMS and coupling with IR spectroscopy for unambiguous isomer identification. |
| Capillary Electrophoresis (CE) | High-resolution separation of charged and neutral oligosaccharides. | Improved sensitivity and interfacing with MS for comprehensive TFLNH isomer analysis. |
Integrated Omics Approaches for Understanding Trifucosyllacto-N-hexaose Bioactivity within Complex Systems
To fully comprehend the biological impact of TFLNH, it is essential to study its effects within the complex ecosystem of the infant gut and its subsequent influence on host physiology. An integrated "omics" approach, which combines data from different molecular levels, offers a powerful strategy to achieve this systemic understanding.
The primary focus of current research involves integrating glycomics (the study of HMO profiles in milk and infant feces) with genomics or metagenomics (the analysis of the gut microbiota's genetic material). oup.comnih.gov These studies have begun to establish correlations between the presence of specific fucosylated HMOs and the abundance of certain beneficial bacteria, such as Bifidobacterium longum subsp. infantis, which is genetically equipped to utilize these complex sugars. dtu.dk
Future research will expand this multi-omics approach to create a more holistic picture of TFLNH bioactivity:
Transcriptomics: Analyzing the gene expression of gut microbes in response to TFLNH consumption can reveal the specific metabolic pathways that are activated for its utilization.
Proteomics: Studying the protein expression of both the microbiota and the host's intestinal cells can identify the specific enzymes (e.g., fucosidases) and receptors involved in TFLNH metabolism and signaling.
Metabolomics: Analyzing the metabolic byproducts of TFLNH fermentation by the gut microbiota, such as short-chain fatty acids (SCFAs), can provide insights into how TFLNH influences gut health and communicates with the host.
Engineering Glycosyltransferases for Targeted Biosynthesis of Specific Trifucosyllacto-N-hexaose Structures
The limited availability of pure, structurally defined TFLNH isomers is a major bottleneck for functional research. Chemical synthesis of such complex oligosaccharides is exceedingly difficult. Therefore, enzymatic and microbial synthesis methods are the most promising avenues for large-scale production. Glycosyltransferases, the enzymes responsible for building HMOs in the mammary gland, are the key to this biotechnological approach. nih.gov
The synthesis of a TFLNH molecule requires the coordinated action of several glycosyltransferases, including galactosyltransferases, N-acetylglucosaminyltransferases, and, crucially, specific fucosyltransferases (FucTs) that attach fucose with α1,2, α1,3, or α1,4 linkages. oup.com
Future research in this area will focus on the engineering of these enzymes to achieve targeted biosynthesis of specific TFLNH isomers:
Rational Design: With the increasing availability of glycosyltransferase crystal structures, researchers can use computational modeling to predict how specific amino acid changes will affect the enzyme's activity and substrate specificity. nih.govnih.gov This allows for the rational design of mutant enzymes that can, for example, preferentially create a specific fucosyl linkage.
Directed Evolution: This approach involves creating large libraries of mutant enzymes and then using high-throughput screening methods to identify variants with desired properties, such as improved catalytic efficiency, stability, or the ability to synthesize novel, non-natural TFLNH structures. nih.govnih.gov
Metabolic Engineering: By introducing the genes for the necessary glycosyltransferases and the pathways for producing the required sugar nucleotide donors (like GDP-L-fucose) into microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, it is possible to create "cell factories" for the large-scale, cost-effective production of specific TFLNH isomers. researchgate.net
These advancements in enzyme and metabolic engineering will not only provide the necessary tools for in-depth functional studies of TFLNH but also pave the way for its commercial production for inclusion in infant formula and potentially as a novel therapeutic agent.
Q & A
Q. What methodologies are recommended for structural characterization of TF-LNH, and how do they address isomer differentiation?
Methodological Answer: Structural elucidation of TF-LNH requires orthogonal analytical techniques:
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) resolves isomers based on retention times and mass-to-charge ratios .
- Nuclear Magnetic Resonance (NMR) spectroscopy identifies fucosylation patterns and glycosidic linkages, with 2D experiments (e.g., COSY, NOESY) resolving overlapping signals in complex oligosaccharides .
- Ion Mobility Spectrometry-MS can separate isomeric structures by differentiating collision cross-sections .
Basic Research Question
Q. How can researchers investigate the role of TF-LNH in host-microbe interactions experimentally?
Methodological Answer:
- In vitro binding assays using immobilized TF-LNH and microbial surface proteins (e.g., lectins) with fluorescence or surface plasmon resonance (SPR) detect specificity .
- Microbial growth assays in minimal media supplemented with TF-LNH quantify prebiotic effects via optical density or metabolic profiling .
- Transwell co-culture models with intestinal epithelial cells and commensal bacteria assess TF-LNH’s impact on barrier function and microbial adhesion .
Advanced Research Question
Q. What experimental design considerations are critical for studying TF-LNH’s immunomodulatory effects in vivo?
Methodological Answer:
- Model selection: Murine models with humanized gut microbiota or germ-free conditions control for confounding microbial interactions .
- Dose-response studies must account for TF-LNH’s low bioavailability; stable isotope labeling (e.g., ¹³C-fucose) tracks tissue-specific uptake .
- Multi-parameter flow cytometry and cytokine profiling (e.g., Luminex assays) quantify immune cell populations and inflammatory markers .
- Ethical alignment: Ensure compliance with FINER criteria (Feasible, Novel, Ethical, Relevant) to address translational relevance .
Advanced Research Question
Q. How should researchers address contradictions in TF-LNH’s reported bioactivity across studies?
Methodological Answer:
- Data triangulation: Combine in vitro (e.g., cell lines), ex vivo (e.g., organoids), and in vivo data to validate mechanisms .
- Batch variability: Standardize TF-LNH sourcing (e.g., synthetic vs. purified from human milk) and purity verification (≥95% via HPLC) .
- Statistical reconciliation: Use meta-analysis tools (e.g., RevMan) to assess heterogeneity in study designs, cohorts, or detection limits .
Advanced Research Question
Q. What strategies integrate multi-omics data to elucidate TF-LNH’s systemic effects?
Methodological Answer:
- Transcriptomics: RNA-seq of intestinal epithelial cells post-TF-LNH exposure identifies differentially expressed genes (e.g., fucosyltransferases) .
- Metabolomics: LC-MS/MS profiles short-chain fatty acids (SCFAs) and other microbial metabolites in fecal samples .
- Network analysis: Tools like Cytoscape map TF-LNH’s role in host-microbe metabolic cross-talk, prioritizing hub nodes for validation .
Basic Research Question
Q. How can TF-LNH be quantified in complex biological matrices like human milk or stool?
Methodological Answer:
- Sample preparation: Deproteinization (acetonitrile precipitation) and solid-phase extraction (SPE) with graphitized carbon cartridges enrich oligosaccharides .
- Quantitative HPLC-MS/MS using deuterated internal standards (e.g., [²H₃]-fucose) corrects for matrix effects .
- Data normalization: Express concentrations relative to total milk lactose or stool biomass to account for inter-sample variability .
Advanced Research Question
Q. What methodologies elucidate the biosynthetic pathways of TF-LNH in lactating mammary glands?
Methodological Answer:
- Enzyme kinetics: Recombinant fucosyltransferases (FUT2, FUT3) are incubated with lacto-N-hexaose substrates; reaction products analyzed via MALDI-TOF .
- CRISPR-Cas9 knockout models in mammary epithelial cells identify rate-limiting enzymes .
- Subcellular localization: Immunofluorescence microscopy with anti-FUT antibodies confirms Golgi apparatus involvement .
Advanced Research Question
Q. How can inter-individual variability in TF-LNH abundance be correlated with genetic or environmental factors?
Methodological Answer:
- Cohort stratification: Group participants by FUT2 genotype (secretor vs. non-secretor) and dietary intake (e.g., fucose-rich foods) .
- Longitudinal sampling: Collect serial milk/stool samples to assess temporal variability .
- Machine learning: Partial least squares-discriminant analysis (PLS-DA) identifies key variables driving TF-LNH variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
